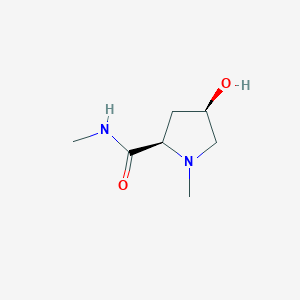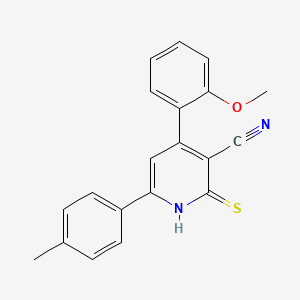
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a hexahydropyrimidine ring, which is a saturated six-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Hexahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydropyrimidine ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Oxidation to Form the Ketone:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically involving the reaction of the corresponding alkyl halide with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl group and carboxylic acid group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Potential use in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Another compound with a carboxylic acid group and a halogen substituent, used in various chemical reactions and applications.
Cherry laurel phenolic compounds: Compounds with antioxidant properties and potential health benefits.
Uniqueness
(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature, hexahydropyrimidine ring structure, and the presence of both tert-butyl and carboxylic acid groups. These features contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2R,4S)-2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)/t5-,8+/m0/s1 |
Clé InChI |
QCCCYHVGVUJJLT-YLWLKBPMSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |
SMILES canonique |
CC(C)(C)C1NC(CC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

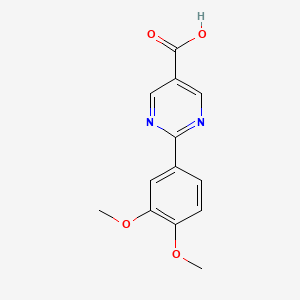
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)


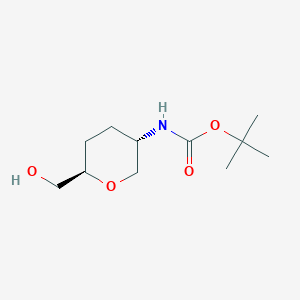

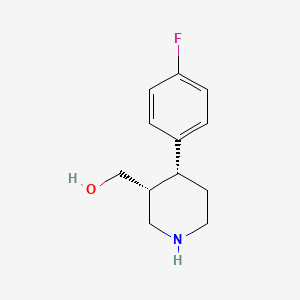
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
